molecular formula C14H28O B037756 (R)-(+)-1,2-Epoxytetradecane CAS No. 116619-64-8

(R)-(+)-1,2-Epoxytetradecane

Cat. No. B037756
M. Wt: 212.37 g/mol
InChI Key: IOHJQSFEAYDZGF-CQSZACIVSA-N
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Description

The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, PubChem ID, etc. It also includes the compound’s occurrence or synthesis, its uses, and its role in biological systems if applicable.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the raw materials used, the conditions required, and the mechanism of the reaction. The yield and purity of the product are also important factors.



Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction.



Physical And Chemical Properties Analysis

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Safety And Hazards

This involves understanding the toxicity of the compound, its environmental impact, and the safety measures required while handling it. Material Safety Data Sheets (MSDS) are a good source of this information.


Future Directions

This involves understanding the current state of research on the compound and identifying the gaps in knowledge that future research can address. This could include potential applications of the compound, or new methods of synthesizing it.


properties

IUPAC Name

(2R)-2-dodecyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15-14/h14H,2-13H2,1H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHJQSFEAYDZGF-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC[C@@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472176
Record name (R)-(+)-1,2-Epoxytetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-1,2-Epoxytetradecane

CAS RN

116619-64-8
Record name (2R)-2-Dodecyloxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116619-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Dodecyl oxirane, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116619648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-(+)-1,2-Epoxytetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-DODECYL OXIRANE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0565WQC82O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In a flask equipped with a mechanical stirrer and an addition funnel was placed 19.8 g (0.1 mole) of 1-tetradecene and 150 ml of CH2Cl2. The solution was stirred and a suspension of 23 g(0.106 mole) of m-chloroperbenzoic acid in 250 ml of CH2Cl2 was added dropwise. After stirring overnight, the CH2Cl2 solution was washed with 10% aqueous NaHSO3, saturated NaHCO3 solution and then dried over Na2SO4. The residue, after removal of solvent, was distilled through a vigreux column to obtain the title compound, bp 78°-81°/0.01 mmHg as a colorless liquid.
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

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